5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline
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Overview
Description
5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline: is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . . It is characterized by the presence of a methyl group, a tetrahydro-2-furanylmethoxy group, and an aniline moiety.
Scientific Research Applications
Chemistry: 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: The compound is used in the study of biological processes and the development of new drugs.
Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, including cancer and neurological disorders .
Industry: The compound is used in the production of various industrial chemicals and materials. It is also used in the development of new materials with specific properties .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline typically involves the reaction of 5-methyl-2-nitroaniline with tetrahydro-2-furanylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amine group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline can undergo oxidation reactions, where the aniline moiety can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
- 2-Methyl-5-(tetrahydro-2-furanylmethoxy)aniline
- 5-Methyl-2-(tetrahydro-2-furanylmethoxy)phenol
- 5-Methyl-2-(tetrahydro-2-furanylmethoxy)benzaldehyde
Comparison: 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline is unique due to the presence of both the methyl group and the tetrahydro-2-furanylmethoxy group on the aniline moiety. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds .
Properties
IUPAC Name |
5-methyl-2-(oxolan-2-ylmethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-4-5-12(11(13)7-9)15-8-10-3-2-6-14-10/h4-5,7,10H,2-3,6,8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHGPUWZFLWSIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCCO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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